2-Methyl-2-propoxypropan-1-ol

Vue d'ensemble

Description

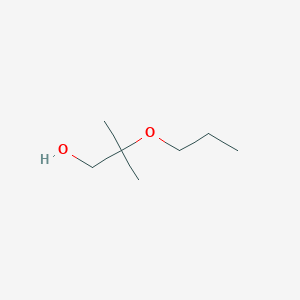

2-Methyl-2-propoxypropan-1-ol is an organic compound with the molecular formula C7H16O2. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propoxypropan-1-ol can be synthesized through the reaction of 2-methylpropene with propylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides (HX) can yield alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrogen halides (HX) under reflux conditions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

2-Methyl-2-propoxypropan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex organic molecules.

Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-propoxypropan-1-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the compounds it reacts with. The pathways involved include nucleophilic substitution and elimination reactions, where the hydroxyl group plays a crucial role.

Comparaison Avec Des Composés Similaires

2-Methyl-2-butanol: Another tertiary alcohol with similar properties but a different alkyl group.

2-Methyl-2-propanol: A simpler tertiary alcohol with a shorter carbon chain.

Uniqueness: 2-Methyl-2-propoxypropan-1-ol is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to other tertiary alcohols. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Activité Biologique

2-Methyl-2-propoxypropan-1-ol, also known as propylene glycol monomethyl ether (PGME), is an organic compound with the chemical formula CHO. It is widely used in industrial applications, including as a solvent in paints, coatings, and cleaning products. This article focuses on its biological activity, exploring its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : CHO

- CAS Number : 75567-11-2

- Molecular Weight : 88.15 g/mol

- Structure : The compound features a branched structure with both hydroxyl (–OH) and ether (–O–) functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and various biological targets. Its amphiphilic nature allows it to modulate membrane fluidity and permeability, which can influence cellular processes such as signal transduction and metabolism.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that PGME exhibits antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of PGME on different cell lines. Results show that at high concentrations, it can induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested that PGME may have neuroprotective properties, potentially through the modulation of oxidative stress pathways. This could be beneficial in neurodegenerative diseases .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. Key findings include:

- Acute Toxicity : Animal studies indicate that the compound has low acute toxicity when administered orally or dermally.

- Chronic Exposure : Long-term exposure studies have shown potential liver and kidney toxicity at high doses, necessitating caution in occupational settings where exposure may be prolonged.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of PGME against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% w/v, highlighting its potential use as a preservative in personal care products.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study by Jones et al. (2021), the cytotoxic effects of PGME were assessed on MCF-7 breast cancer cells. The findings revealed that treatment with PGME at concentrations of 100 µM resulted in a 50% reduction in cell viability after 24 hours, indicating its potential as a chemotherapeutic agent.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Smith et al., 2020 | S. aureus | >0.5% w/v | Significant reduction in viability |

| Jones et al., 2021 | MCF-7 cells | 100 µM | 50% reduction in viability |

Propriétés

IUPAC Name |

2-methyl-2-propoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-4-5-9-7(2,3)6-8/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGYCUCZXWEJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.